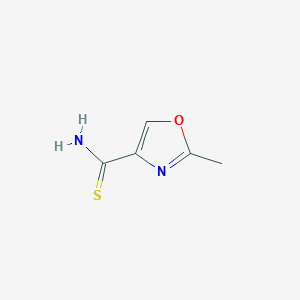

2-Methyloxazole-4-carbothioamide

Descripción

BenchChem offers high-quality 2-Methyloxazole-4-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyloxazole-4-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-1,3-oxazole-4-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-7-4(2-8-3)5(6)9/h2H,1H3,(H2,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWCFZYMVZDVHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-Methyloxazole-4-carbothioamide: A Comprehensive Guide to Synthesis, Mechanisms, and Methodologies

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary

The functionalization of oxazole derivatives is a cornerstone in the development of modern therapeutics. Specifically, 2-Methyloxazole-4-carbothioamide (CAS 90980-10-2) serves as a highly versatile heterocyclic building block[1]. It is frequently utilized in Hantzsch thiazole syntheses to generate bis-heterocyclic scaffolds, which are critical pharmacophores in Factor XIa inhibitors and various kinase inhibitors[2].

This whitepaper provides an in-depth, self-validating technical guide for the synthesis of 2-methyloxazole-4-carbothioamide. By analyzing the mechanistic causality behind reagent selection—specifically the chemoselective advantages of 3 over traditional thionating agents—this guide equips researchers with optimized, scalable protocols[3].

Strategic Retrosynthetic Analysis

The synthesis of primary thioamides often presents a chemoselectivity challenge: preventing the dehydration of the intermediate amide into a nitrile.

The most robust retrosynthetic disconnection for 2-methyloxazole-4-carbothioamide traces back to the commercially available 2-methyloxazole-4-carboxylic acid (CAS 23012-17-1). The pathway involves a two-stage forward progression:

-

Amidation: Conversion of the carboxylic acid to a primary carboxamide.

-

Thionation: Chemoselective oxygen-to-sulfur (O/S) exchange.

Fig 1. Forward synthesis pathway from carboxylic acid to carbothioamide.

Table 1: Physicochemical Properties of the Synthetic Lineage

| Compound | CAS Number | Molecular Formula | M.W. ( g/mol ) | Role in Synthesis |

| 2-Methyloxazole-4-carboxylic acid | 23012-17-1 | C 5 H 5 NO 3 | 127.10 | Starting Material |

| 2-Methyloxazole-4-carboxamide | N/A | C 5 H 6 N 2 O 2 | 126.11 | Key Intermediate |

| 2-Methyloxazole-4-carbothioamide | 90980-10-2 | C 5 H 6 N 2 OS | 142.18 | Target Product |

Mechanistic Causality in Chemoselective Thionation

To achieve high yields, researchers must understand the underlying physical organic chemistry dictating the stability of both the oxazole ring and the primary amide.

The Oxazole Core Constraint: While the oxazole ring is generally stable, the use of strong organometallic bases (e.g., n-BuLi, LDA) must be strictly avoided during activation. As demonstrated in literature, strong bases induce exclusive and rapid deprotonation at the C-5 position of 2-methyloxazole-4-carboxylic acid, leading to unwanted side reactions rather than desired functional group transformations[4]. Therefore, mild electrophilic activation (via thionyl chloride or peptide coupling agents like HATU) is mandatory.

The Thionation Mechanism (Why Lawesson's Reagent?): Converting a primary amide to a thioamide is notoriously difficult because standard reagents like Phosphorus Pentasulfide (P 4 S 10 ) require high temperatures (100–150 °C), which thermodynamically favors the dehydration of the amide into a nitrile[5].6 circumvents this via a highly specific, low-temperature mechanism[6]. In solution, LR dissociates into a reactive dithiophosphine ylide[3][6]. This ylide acts as a potent nucleophile, attacking the carbonyl oxygen of the amide to form a 4-membered thiaoxaphosphetane intermediate [3]. The thermodynamic driving force of the reaction is a Wittig-like cycloreversion that yields a highly stable P=O bond, leaving behind the desired C=S bond without dehydrating the nitrogen[3].

Fig 2. Mechanism of Lawesson's Reagent driving O/S exchange via cycloreversion.

Table 2: Comparative Efficacy of Thionating Agents for Primary Amides

| Reagent System | Operating Temperature | Typical Yield | Primary Amide Side-Reactions | Scalability & Handling |

| Lawesson's Reagent | 65 °C – 80 °C (THF/Toluene) | 75% – 95% | Minimal (Low risk of dehydration) | Excellent; moisture-sensitive solid |

| P 4 S 10 (Berzelius) | 100 °C – 150 °C (Pyridine/Xylene) | 40% – 60% | High (Dehydration to nitrile) | Poor; harsh conditions, difficult workup |

| H 2 S Gas + Nitrile | 20 °C – 50 °C (Base catalyzed) | Variable | N/A (Requires nitrile intermediate) | Poor; highly toxic gas, pressurized vessels |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Stoichiometric ratios and temperature controls are explicitly defined to ensure reproducibility and prevent the aforementioned side reactions.

Phase 1: Synthesis of 2-Methyloxazole-4-carboxamide

Objective: Activate the carboxylic acid and trap with ammonia while preserving the oxazole C-5 proton.

Materials:

-

2-Methyloxazole-4-carboxylic acid (1.0 eq, 10.0 mmol, 1.27 g)

-

Thionyl chloride (SOCl 2 ) (3.0 eq, 30.0 mmol, 2.18 mL)

-

Catalytic N,N-Dimethylformamide (DMF) (2 drops)

-

Aqueous Ammonia (NH 4 OH, 28-30%) (10.0 eq, 100 mmol)

-

Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Methodology:

-

Activation: Suspend 2-methyloxazole-4-carboxylic acid in neat SOCl 2 in a round-bottom flask equipped with a reflux condenser. Add 2 drops of DMF to catalyze the formation of the Vilsmeier-Haack intermediate.

-

Reflux: Heat the mixture to 75 °C for 2 hours. The suspension will become a clear solution as the acid chloride forms.

-

Concentration: Cool to room temperature and concentrate under reduced pressure to remove excess SOCl 2 . Co-evaporate twice with anhydrous toluene (10 mL) to ensure complete removal of HCl and SOCl 2 .

-

Amidation: Dissolve the crude acid chloride in anhydrous THF (10 mL). Cool a separate flask containing aqueous ammonia (100 mmol) to 0 °C in an ice bath.

-

Addition: Add the acid chloride solution dropwise to the rapidly stirring ammonia solution over 15 minutes.

-

Workup: Stir for an additional 30 minutes at room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate to yield 2-methyloxazole-4-carboxamide as a white to off-white solid. Expected Yield: 85-90%.

Phase 2: Chemoselective Thionation to 2-Methyloxazole-4-carbothioamide

Objective: Perform O/S exchange without dehydrating the primary amide to a carbonitrile.

Materials:

-

2-Methyloxazole-4-carboxamide (1.0 eq, 5.0 mmol, 630 mg)

-

Lawesson's Reagent (0.6 eq, 3.0 mmol, 1.21 g) Note: 0.5 eq is theoretically sufficient as each molecule of LR provides two active ylides, but a slight excess ensures complete conversion.

-

Anhydrous THF (15 mL)

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the 2-methyloxazole-4-carboxamide in anhydrous THF (15 mL)[2].

-

Reagent Addition: Add Lawesson's Reagent in one portion at room temperature[7]. The mixture will initially appear as a heterogeneous suspension.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65 °C. Stir at this temperature for 4 to 16 hours. Reaction progress should be monitored via TLC (Eluent: 5% MeOH in DCM)[2][7].

-

Quenching: Once the starting material is consumed, cool the reaction to room temperature. Quench by adding saturated aqueous NaHCO 3 (15 mL) and stir for 30 minutes to hydrolyze residual Lawesson's Reagent and its phosphorus byproducts.

-

Extraction & Purification: Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure[2].

-

Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 2-methyloxazole-4-carbothioamide[1]. Expected Yield: 75-85%.

References

- Organic Chemistry Portal. "Lawesson's Reagent". Organic-Chemistry.org.

- Ozturk, T., et al. "A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis". PMC / National Institutes of Health.

- Sigma-Aldrich. "2-Methyloxazole-4-carboxylic acid 97%". SigmaAldrich.com.

- ACS Publications. "Development of an Oxazole Conjunctive Reagent and Application to the Total Synthesis of Siphonazoles". The Journal of Organic Chemistry.

- Lead Sciences. "2-Methyloxazole-4-carbothioamide". Lead-Sciences.com.

Sources

- 1. 2-Methyloxazole-4-carbothioamide - Lead Sciences [lead-sciences.com]

- 2. WO2015164308A1 - FACTOR XIa INHIBITORS - Google Patents [patents.google.com]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. WO2013043826A1 - Tricyclic compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]

Introduction: The Strategic Importance of the 2-Methyloxazole Scaffold

An In-depth Technical Guide to the Synthesis of 2-Methyloxazole Derivatives from α-Haloketones

The 1,3-oxazole ring is a cornerstone of medicinal chemistry and natural product synthesis, prized for its unique electronic properties, metabolic stability, and ability to engage in hydrogen bonding as a weak base.[1] This five-membered heterocycle is a prevalent feature in a multitude of biologically active compounds, including anti-inflammatory agents, antibiotics, and kinase inhibitors. The strategic placement of substituents on the oxazole core is critical for modulating pharmacological activity, and the 2-methyloxazole motif, in particular, offers a valuable building block for creating libraries of potential therapeutic agents.

α-Haloketones have long been recognized as exceptionally versatile and powerful synthons in heterocyclic chemistry.[2][3] Their value lies in the presence of two distinct electrophilic centers: the carbonyl carbon and the adjacent carbon atom bearing a halogen. This dual reactivity provides a robust and flexible platform for a variety of cyclization strategies. This technical guide provides an in-depth exploration of the primary synthetic methodologies for constructing 2-methyloxazole derivatives, leveraging the unique reactivity of α-haloketone precursors. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal synthetic route.

The α-Haloketone: A Dually Electrophilic Building Block

The synthetic utility of α-haloketones is fundamentally derived from their molecular architecture. The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. Simultaneously, the carbonyl carbon itself remains a prime target for nucleophiles. This bifunctional nature allows for sequential or concerted reactions that efficiently assemble the oxazole ring.

The most common and direct approach to synthesizing 2-methyloxazoles from these precursors involves their reaction with acetamide (CH₃CONH₂), which serves as the source for the ring's nitrogen atom and the C2-methyl group. Two principal strategies have been refined for this transformation: a direct, one-pot condensation and a classical two-step sequence involving the isolation of an intermediate.

Primary Synthetic Pathways

Method A: Direct One-Pot Condensation (Bredereck-type Synthesis)

The most straightforward method for the synthesis of 2-methyloxazoles is the direct condensation of an α-haloketone with acetamide. This approach, often referred to as a Bredereck-type reaction, provides an efficient, one-pot pathway to the desired heterocycle.[4][5]

Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the nitrogen atom of acetamide on the electrophilic α-carbon of the haloketone, displacing the halide and forming an N-(2-oxoalkyl)acetamide intermediate. This is a classic N-alkylation step. Under the reaction conditions, which are typically acidic or heated, the enol form of the ketone intermediate undergoes a rapid intramolecular cyclization. The oxygen of the enol attacks the carbonyl carbon of the amide group. The subsequent dehydration of the resulting cyclic hemiaminal (an oxazoline intermediate) is energetically favorable and drives the reaction towards the formation of the stable, aromatic oxazole ring.

Caption: Mechanism of the direct condensation pathway.

Experimental Protocol: Synthesis of 2,4-Dimethyl-5-phenyloxazole

This protocol provides a representative example of the direct condensation method.

-

Reagents & Setup:

-

α-Bromo-α-phenylacetone (10 mmol, 2.13 g)

-

Acetamide (30 mmol, 1.77 g)

-

Phosphorus oxychloride (POCl₃) (1.5 mL)

-

A 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The setup should be placed in a fume hood.

-

-

Step-by-Step Methodology:

-

Combine α-bromo-α-phenylacetone and excess acetamide in the round-bottom flask.

-

Carefully add phosphorus oxychloride dropwise to the mixture with stirring. The addition is exothermic.

-

Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2,4-dimethyl-5-phenyloxazole.

-

Method B: The Two-Step Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a foundational method for oxazole formation that involves the cyclodehydration of an α-acylamino ketone.[6][7] When starting from an α-haloketone, this translates into a reliable two-step process.[4] This approach offers greater control as the intermediate can be isolated and purified before the final ring-closing step.

Caption: The two-step Robinson-Gabriel synthesis workflow.

Step 1: Synthesis of the α-Acetamido Ketone Intermediate

-

Causality: This step involves the conversion of the α-haloketone into the key α-acetamido ketone precursor. The reaction proceeds via nucleophilic substitution of the halide by an acetate source, followed by amidation, or directly by using acetamide under conditions that favor N-alkylation without immediate cyclization.

Step 2: Cyclodehydration of the Intermediate

-

Mechanism: The isolated α-acetamido ketone is treated with a strong dehydrating agent, typically a protic acid like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[1][8] The acid protonates the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic. The amide's carbonyl oxygen then acts as an intramolecular nucleophile, attacking the activated ketone. A series of proton transfers and the elimination of a water molecule lead to the formation of the aromatic oxazole ring.

Caption: Mechanism of the Robinson-Gabriel cyclodehydration step.

Experimental Protocol: Two-Step Synthesis of 2,5-Dimethyl-4-phenyloxazole

-

Part 1: Synthesis of 2-Acetamido-1-phenylpropan-1-one

-

In a 250 mL flask, dissolve 2-bromo-1-phenylpropan-1-one (10 mmol, 2.13 g) in 50 mL of acetone.

-

Add potassium acetate (15 mmol, 1.47 g) and a catalytic amount of potassium iodide (KI).

-

Reflux the mixture for 6 hours.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

The crude product, 2-acetoxy-1-phenylpropan-1-one, is then dissolved in 50 mL of acetic acid, and acetamide (12 mmol, 0.71 g) is added.

-

Reflux for 4 hours.

-

Pour the mixture into water and extract with dichloromethane.

-

Wash the organic layer with NaHCO₃ solution, dry over MgSO₄, and concentrate to get the crude α-acetamido ketone intermediate, which can be purified by recrystallization from ethanol.

-

-

Part 2: Cyclodehydration to 2,5-Dimethyl-4-phenyloxazole

-

Place the purified 2-acetamido-1-phenylpropan-1-one (5 mmol) in a small flask.

-

Carefully add concentrated sulfuric acid (H₂SO₄) (5 mL) at 0°C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Pour the mixture onto crushed ice and neutralize with a cold, concentrated sodium hydroxide (NaOH) solution.

-

Extract the product with ether (3 x 30 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the oxazole product. Further purification can be done by chromatography or distillation if necessary.

-

Comparative Analysis and Data Presentation

The choice between the direct condensation and the two-step Robinson-Gabriel synthesis depends on several factors, including substrate sensitivity, desired purity of the final product, and scalability.

| Feature | Direct Condensation (Bredereck-type) | Two-Step Robinson-Gabriel |

| Process | One-pot synthesis | Two distinct steps with intermediate isolation |

| Efficiency | High step economy, faster overall time | Lower step economy, longer process |

| Control & Purity | Potential for side reactions; purification can be more complex | Allows for purification of the intermediate, often leading to a cleaner final product |

| Substrate Scope | Generally robust but may not be suitable for sensitive substrates that degrade under prolonged heating with dehydrating agents | More suitable for sensitive substrates as reaction conditions for each step can be optimized independently |

| Scalability | Can be challenging to scale due to exothermic nature and potential for side-product formation | Generally more straightforward to scale due to better process control |

Table 1: Comparison of the primary synthetic routes.

The effectiveness of the Robinson-Gabriel cyclodehydration step is highly dependent on the choice of dehydrating agent.

| Dehydrating Agent | Typical Conditions | Notes |

| Conc. Sulfuric Acid (H₂SO₄) | 0°C to room temp. | Highly effective and common, but can cause charring with sensitive substrates.[7] |

| Polyphosphoric Acid (PPA) | 100-160°C | Excellent for less reactive substrates; work-up can be cumbersome.[1][8] |

| Phosphorus Oxychloride (POCl₃) | Reflux in solvent | Milder than H₂SO₄, often used with a base or as a solvent. |

| Thionyl Chloride (SOCl₂) | Room temp. to reflux | Effective, but generates HCl and SO₂ gas. |

| Trifluoroacetic Anhydride (TFAA) | Room temp. | A modern, powerful dehydrating agent for mild conditions.[7][9] |

Table 2: Common dehydrating agents for Robinson-Gabriel cyclization.

Conclusion: A Versatile Toolkit for Drug Discovery

The synthesis of 2-methyloxazole derivatives from α-haloketones is a well-established and robust area of heterocyclic chemistry. Both the direct condensation and the two-step Robinson-Gabriel methods provide reliable and effective pathways to this valuable scaffold. The direct, one-pot approach offers speed and efficiency, making it ideal for rapid library synthesis and initial exploration. In contrast, the two-step sequence provides superior control, allowing for the isolation and purification of the α-acetamido ketone intermediate, which often results in higher purity of the final product and is more amenable to large-scale synthesis. The insights and protocols detailed in this guide equip researchers and drug development professionals with the foundational knowledge to confidently and successfully synthesize these important heterocyclic compounds, paving the way for new discoveries in medicinal chemistry.

References

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Robinson-Gabriel Synthesis. SynArchive. [Link]

-

Robinson–Gabriel synthesis. Wikipedia. [Link]

-

Product Class 12: Oxazoles. Science of Synthesis. [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

-

Oxazole.pdf. CUTM Courseware. [Link]

-

Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Center for Biotechnology Information. [Link]

-

Oxazole. Macmillan Group, Princeton University. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. [Link]

-

Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. National Center for Biotechnology Information. [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis (2003). SciSpace. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information. [Link]

-

Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

- Process for the preparation of alpha-chloroketones

-

Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]

-

α-Halogenoacetamides: versatile and efficient tools for the synthesis of complex aza-heterocycles. Royal Society of Chemistry. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. synarchive.com [synarchive.com]

- 7. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

2-Methyloxazole-4-carbothioamide: Structural Profiling and Synthetic Methodologies for Bis-Heterocyclic Scaffolds

Executive Summary

In modern drug discovery, the architectural complexity of small molecules often dictates their binding affinity and pharmacokinetic profiles. Bis-heterocyclic systems, particularly those coupling an oxazole ring with a thiazole ring, are privileged scaffolds found in numerous antimicrobial, antiviral, and antineoplastic agents.

2-Methyloxazole-4-carbothioamide (CAS: 90980-10-2) serves as a premier bifunctional building block for constructing these complex architectures [1]. As an application scientist, I frequently leverage this compound due to the unique electronic interplay between its electron-deficient oxazole core and its highly nucleophilic carbothioamide moiety. This technical guide deconstructs the chemical properties of 2-methyloxazole-4-carbothioamide, elucidates the mechanistic causality behind its reactivity, and provides a self-validating experimental protocol for its application in the Hantzsch thiazole synthesis.

Structural and Chemical Profiling

To effectively utilize a building block, one must first understand its physicochemical parameters. The oxazole ring provides a rigid, planar geometry capable of hydrogen-bond acceptance, while the thioamide group acts as a versatile bis-nucleophile.

Quantitative Chemical Properties

The following table summarizes the core quantitative data critical for reaction planning, stoichiometry, and purification [1].

| Property | Value / Description |

| Chemical Name | 2-Methyloxazole-4-carbothioamide |

| CAS Registry Number | 90980-10-2 |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| Topological Polar Surface Area (tPSA) | 75.1 Ų |

| Hydrogen Bond Donors | 1 (from -NH₂ group) |

| Hydrogen Bond Acceptors | 3 (Oxazole N, Oxazole O, Thioamide S) |

| Reactivity Centers | Thioamide Sulfur (Soft Nucleophile), Thioamide Nitrogen (Hard Nucleophile) |

Electronic Causality and Reactivity

The reactivity of 2-methyloxazole-4-carbothioamide is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The sulfur atom of the thioamide is highly polarizable and less electronegative than nitrogen, making it a "soft" nucleophile. Consequently, it preferentially attacks "soft" electrophiles, such as the α-carbon of an α-haloketone. Conversely, the nitrogen atom is a "hard" nucleophile, primed to attack the "hard" carbonyl carbon during subsequent cyclization steps.

Mechanistic Insights: The Hantzsch Thiazole Synthesis

The most prominent application of 2-methyloxazole-4-carbothioamide is in the Hantzsch Thiazole Synthesis [2]. First described by Arthur Hantzsch in 1887, this reaction condenses a thioamide with an α-haloketone to yield a 1,3-thiazole [5]. When utilizing 2-methyloxazole-4-carbothioamide, the product is a highly valuable 2-(2-methyloxazol-4-yl)thiazole derivative.

The Causality of the Reaction Pathway

-

S-Alkylation (Sₙ2): The soft sulfur atom initiates an Sₙ2 attack on the α-carbon of the haloketone, displacing the halide. This step is highly exothermic and forms an acyclic thioimidate intermediate.

-

Intramolecular Cyclization: The intermediate undergoes tautomerization. The hard thioamide nitrogen then executes a nucleophilic attack on the hard carbonyl carbon of the ketone, forming a cyclic hydroxythiazoline intermediate.

-

Dehydration: The system is driven toward thermodynamic stability. The elimination of a water molecule yields the fully aromatic, highly stable oxazolyl-thiazole bis-heterocycle [3].

Mechanistic pathway of the Hantzsch thiazole synthesis using a thioamide precursor.

Experimental Protocol: Synthesis of an Oxazolyl-Thiazole Derivative

To ensure reproducibility, I have designed the following protocol as a self-validating system . The visual cues embedded in the methodology allow the chemist to verify the reaction's progress in real-time without relying solely on end-point chromatography [4].

Reagents Required

-

2-Methyloxazole-4-carbothioamide (1.0 equivalent)

-

2-Bromoacetophenone (1.05 equivalents)

-

Absolute Ethanol (Solvent, 0.2 M concentration)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate (EtOAc)

Step-by-Step Methodology

-

Reaction Setup: Suspend 2-methyloxazole-4-carbothioamide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Causality: Absolute ethanol is selected because its dielectric constant perfectly stabilizes the polar Sₙ2 transition state, accelerating the initial alkylation while preventing unwanted side reactions that occur in highly polar aprotic solvents.

-

-

Electrophile Addition: Add 2-bromoacetophenone (1.05 eq) dropwise at room temperature.

-

Thermal Activation: Heat the mixture to reflux (approx. 78°C) for 2 to 4 hours.

-

Self-Validation Checkpoint: As the reaction proceeds, the hydrobromide salt of the newly formed thiazole will often precipitate out of the ethanol solution as a fine solid. The appearance of this precipitate is a visual confirmation that the cyclization has occurred.

-

-

Neutralization (Workup): Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove 70% of the ethanol. Add saturated aqueous NaHCO₃ slowly until the pH reaches 8.

-

Self-Validation Checkpoint: The addition of NaHCO₃ will cause effervescence (CO₂ gas). The cessation of bubbling, coupled with the dissolution of the hydrobromide salt to yield the free base, confirms complete neutralization.

-

-

Extraction and Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Step-by-step experimental workflow for the synthesis of oxazolyl-thiazole derivatives.

Analytical Validation & Quality Control

To confirm the successful synthesis of the bis-heterocycle, rigorous analytical validation is required.

-

¹H NMR (DMSO-d₆): The most definitive proof of cyclization is the disappearance of the broad thioamide -NH₂ protons (typically observed at 9.0–10.0 ppm in the starting material) and the appearance of a sharp singlet corresponding to the new thiazole C5-H proton (typically around 7.5–8.0 ppm). The oxazole C5-H proton will remain intact (approx. 8.2 ppm), and the oxazole C2-methyl group will appear as a sharp singlet near 2.5 ppm.

-

LC-MS: Electrospray ionization (ESI+) should reveal a prominent [M+H]⁺ peak corresponding to the exact mass of the condensed bis-heterocycle, confirming the loss of water and HBr from the starting materials.

By adhering to this causality-driven protocol and analytical framework, researchers can reliably integrate 2-methyloxazole-4-carbothioamide into their drug discovery pipelines, rapidly generating libraries of complex, biologically active scaffolds.

References

Spectroscopic Blueprint of 2-Methyloxazole-4-carbothioamide: A Predictive and Methodological Guide for Researchers

Introduction to 2-Methyloxazole-4-carbothioamide and its Spectroscopic Characterization

2-Methyloxazole-4-carbothioamide is a heterocyclic compound with the molecular formula C₅H₆N₂OS. Its structure, featuring an oxazole ring, a methyl group, and a carbothioamide functional group, suggests potential applications in medicinal chemistry and materials science. The unique electronic and structural features of this molecule make a thorough spectroscopic characterization essential for confirming its identity, purity, and for elucidating its structure-activity relationships in various applications.

This in-depth technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methyloxazole-4-carbothioamide. Each section details the theoretical basis for the predicted spectral features, a step-by-step experimental protocol for data acquisition, a summary of the predicted data, and an expert interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-Methyloxazole-4-carbothioamide, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of 2-Methyloxazole-4-carbothioamide is expected to show distinct signals corresponding to the protons of the methyl group, the oxazole ring, and the carbothioamide group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | Oxazole C5-H |

| ~7.5 | Broad Singlet | 2H | -CSNH₂ |

| ~2.5 | Singlet | 3H | -CH₃ |

Interpretation:

-

The proton on the C5 position of the oxazole ring is expected to appear as a singlet in the downfield region (~8.2 ppm) due to the deshielding effect of the electronegative oxygen and nitrogen atoms in the ring.

-

The two protons of the primary thioamide group (-CSNH₂) are expected to be observed as a broad singlet around 7.5 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.

-

The three protons of the methyl group at the C2 position will give a sharp singlet at approximately 2.5 ppm.

Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum will reveal the chemical shifts of the carbon atoms within the 2-Methyloxazole-4-carbothioamide structure, providing insights into the electronic environment of the heterocyclic ring and the functional groups.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=S (Thioamide) |

| ~160 | Oxazole C2 |

| ~150 | Oxazole C4 |

| ~140 | Oxazole C5 |

| ~14 | -CH₃ |

Interpretation:

-

The carbon of the thiocarbonyl group (C=S) is expected to have the most downfield chemical shift (~185 ppm) due to its unique electronic environment.

-

The carbons of the oxazole ring will appear in the aromatic region, with C2 and C4 being the most deshielded due to their proximity to the heteroatoms.

-

The methyl carbon will have a characteristic upfield chemical shift of around 14 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-Methyloxazole-4-carbothioamide in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0 to 200 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Methyloxazole-4-carbothioamide will show characteristic absorption bands for the N-H, C-H, C=N, C=S, and C-O bonds.

Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3400-3200 | N-H stretching | Primary thioamide (-CSNH₂) |

| 3100-3000 | C-H stretching | Oxazole ring |

| 2950-2850 | C-H stretching | Methyl group (-CH₃) |

| ~1620 | C=N stretching | Oxazole ring |

| ~1450 | C-N stretching | Thioamide |

| ~1300 | C=S stretching | Thioamide |

| ~1100 | C-O-C stretching | Oxazole ring |

Interpretation:

-

The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary thioamide.

-

The C-H stretching vibrations of the oxazole ring and the methyl group will appear in their respective expected regions.

-

The C=N stretching of the oxazole ring will give a sharp absorption around 1620 cm⁻¹.

-

The C-N and C=S stretching vibrations of the thioamide group are coupled and will appear in the fingerprint region.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 2-Methyloxazole-4-carbothioamide sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure through fragmentation analysis.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 142.02

-

Major Fragmentation Pathways:

-

Loss of the thioamide group (-CSNH₂) to give a fragment at m/z = 83.

-

Cleavage of the oxazole ring.

-

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of 2-Methyloxazole-4-carbothioamide in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Dilute the solution to a final concentration of approximately 1 µg/mL.

Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) or electron ionization (EI) source.

-

ESI-MS (Positive Mode):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum over a range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

EI-MS:

-

Introduce the sample via a direct insertion probe or GC inlet.

-

Acquire the mass spectrum to observe fragmentation patterns.

-

Visualizations

Molecular Structure of 2-Methyloxazole-4-carbothioamide

Caption: Molecular structure of 2-Methyloxazole-4-carbothioamide.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for 2-Methyloxazole-4-carbothioamide in mass spectrometry.

References

While no direct experimental data for 2-Methyloxazole-4-carbothioamide was found, the predictive data and protocols in this guide are informed by the general principles of spectroscopy and data from analogous compounds reported in the following and similar publications:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Characterization data for various substituted oxazoles and thioamides available in chemical databases such as PubChem, ChemSpider, and the NIST Chemistry WebBook.

2-Methyloxazole-4-carbothioamide (CAS 90980-10-2): A Strategic Building Block for Oxazole-Thiazole Bis-Heterocycles in Drug Discovery

Executive Summary

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects[1]. Among these, 2-Methyloxazole-4-carbothioamide (CAS 90980-10-2) has emerged as a highly privileged building block. Featuring an electron-rich thioamide group attached to a rigid oxazole core, this compound serves as the premier precursor for synthesizing oxazole-thiazole bis-heterocycles via the Hantzsch thiazole synthesis [2].

This technical guide provides an in-depth analysis of 2-Methyloxazole-4-carbothioamide, detailing its physicochemical profile, mechanistic utility in heterocyclic coupling, validated experimental protocols, and its downstream applications in the discovery of kinase inhibitors and anticancer agents [3].

Chemical and Physical Profiling

Understanding the intrinsic properties of 2-Methyloxazole-4-carbothioamide is critical for optimizing reaction conditions. The thioamide functionality (-C(=S)NH₂) is highly polarizable, making the sulfur atom a potent soft nucleophile. This characteristic dictates its reactivity profile, specifically its preferential attack on soft electrophiles like α-haloketones.

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 2-Methyl-1,3-oxazole-4-carbothioamide |

| CAS Number | 90980-10-2 |

| Molecular Formula | C₅H₆N₂OS |

| Molecular Weight | 142.18 g/mol |

| Appearance | Pale yellow to off-white solid |

| Key Functional Groups | 1,3-Oxazole ring, Thioamide (-C(=S)NH₂) |

| Primary Utility | Precursor for Hantzsch 2,5-disubstituted thiazole synthesis |

Data aggregated from standard chemical supplier specifications [4].

Mechanistic Role: The Hantzsch Thiazole Synthesis

The primary application of 2-Methyloxazole-4-carbothioamide is the construction of oxazole-thiazole hybrid scaffolds. The Hantzsch synthesis is the most robust method for this, reacting the thioamide with an α-haloketone [2].

Causality in Reaction Design: The success of this reaction relies on the differential nucleophilicity within the thioamide group. Sulfur, being a larger and more polarizable atom than nitrogen, acts as a "soft" nucleophile. When introduced to an α-haloketone (a "soft" electrophile at the carbon-halogen bond), the sulfur atom rapidly undergoes S-alkylation to form a thioimidate intermediate. Subsequent intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon, followed by dehydration, yields the fully aromatized thiazole ring.

Workflow of Hantzsch synthesis using 2-Methyloxazole-4-carbothioamide.

Experimental Protocol: Synthesis of an Oxazole-Thiazole Bis-Heterocycle

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for synthesizing a 2-(2-methyloxazol-4-yl)thiazole derivative.

Materials Required

-

2-Methyloxazole-4-carbothioamide (1.0 eq, 1.0 mmol)

-

Substituted α-bromoacetophenone (1.05 eq, 1.05 mmol)

-

Absolute Ethanol (Solvent, 10 mL)

-

Triethylamine (TEA) (Optional acid scavenger, 1.1 eq)

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: Dissolve 1.0 mmol of 2-Methyloxazole-4-carbothioamide in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Rationale: Ethanol is chosen as it solubilizes both reagents at elevated temperatures and facilitates the final dehydration step without side reactions.

-

-

Electrophile Addition: Slowly add 1.05 mmol of the α-bromoacetophenone to the stirring solution at room temperature.

-

Rationale: A slight excess of the electrophile ensures complete consumption of the valuable thioamide building block.

-

-

Reflux and Cyclization: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:2).

-

Rationale: The initial S-alkylation is exothermic and occurs rapidly, but the subsequent cyclization and dehydration require thermal energy to overcome the activation barrier for aromatization.

-

-

Neutralization and Precipitation: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. If hydrobromic acid (HBr) byproduct prevents precipitation, add triethylamine dropwise until the solution is neutral.

-

Isolation: Pour the mixture into 30 mL of ice-cold distilled water. Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water and a small amount of cold ethanol.

-

Purification: Recrystallize the crude product from hot ethanol to yield the pure oxazole-thiazole hybrid.

Analytical Validation

-

¹H NMR (DMSO-d₆): Look for the disappearance of the primary thioamide protons (-NH₂) typically broad around 9.0–10.0 ppm, and the appearance of the diagnostic thiazole C5-H singlet around 7.5–8.0 ppm.

-

LC-MS: Confirm the mass of the product [M+H]⁺, ensuring the loss of H₂O and HBr from the combined mass of the starting materials.

Applications in Drug Discovery: The Oxazole-Thiazole Scaffold

The fusion of oxazole and thiazole rings into a collective molecular skeleton presents a powerful approach for developing pharmacological efficacy through synergistic effects [5]. Thiazole rings improve pharmacokinetic properties by increasing lipophilicity and membrane permeability, while oxazoles provide critical hydrogen bond acceptors for kinase domain binding [5].

Kinase Inhibition (IKK Pathway)

Oxazole-thiazole derivatives have been heavily investigated as tricyclic inhibitors of IκB kinase (IKK) [6]. IKK is a critical regulator of the NF-κB signaling pathway, which controls inflammatory responses and apoptosis. By utilizing 2-Methyloxazole-4-carbothioamide to build the core scaffold, medicinal chemists have achieved compounds with sub-micromolar IC₅₀ values against IKK2, effectively blocking the translocation of NF-κB to the nucleus [6].

Inhibition of the IKK/NF-κB signaling pathway by oxazole-thiazole derivatives.

Anticancer Agents (Carbonic Anhydrase Inhibition)

Recent advancements have demonstrated that oxazole-thiazole hybrids act as potent inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms, specifically CA IX and CA XII [5]. These enzymes are overexpressed in hypoxic tumors and regulate intracellular pH. Inhibiting them with scaffolds derived from 2-Methyloxazole-4-carbothioamide induces apoptosis in malignant cell lines (e.g., HT-29 and MCF-7) while maintaining selectivity over normal fibroblasts [5].

Safety, Handling, and Storage

As with all thioamide-containing heterocycles, 2-Methyloxazole-4-carbothioamide must be handled with appropriate laboratory safety protocols:

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed to prevent moisture degradation.

-

Handling: Use within a certified chemical fume hood. Wear standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

-

Toxicity: While specific in vivo toxicity data for this exact intermediate is limited, thioamides can be skin and respiratory irritants. Avoid inhalation of dust and direct dermal contact.

References

-

Arabian Journal of Chemistry. "Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity." Arabian Journal of Chemistry. Available at:[Link]

-

Journal of Medicinal Chemistry. "Novel Tricyclic Inhibitors of IκB Kinase." ACS Publications. Available at:[Link]

biological activity of oxazole-containing compounds

An In-Depth Technical Guide to the Biological Activity of Oxazole-Containing Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its planar aromatic structure and hydrogen-bonding capabilities, allow for versatile interactions with a multitude of biological targets like enzymes and receptors.[2][3][4] This structural motif is prevalent in numerous natural products and has been successfully incorporated into several FDA-approved drugs, such as the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole.[5][6] The synthetic accessibility of the oxazole core and the ability to readily modify its substitution pattern at the C2, C4, and C5 positions have made it a focal point of drug discovery efforts.[1][7] This guide provides a comprehensive overview of the diverse biological activities of oxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the critical experimental methodologies used for their evaluation.

The Oxazole Scaffold: A Foundation for Pharmacological Diversity

The oxazole ring's utility in drug design stems from its electronic characteristics and structural rigidity. As an electron-deficient heterocycle, it can engage in various non-covalent interactions, while its planarity provides a defined orientation for substituents to interact with target proteins.[2][8] This versatility has led to the discovery of oxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][7][9] The successful development of these compounds relies on a deep understanding of how structural modifications influence biological outcomes.

Anticancer Activity: Targeting Malignant Proliferation

Oxazole derivatives have emerged as potent anticancer agents that act through multiple mechanisms to inhibit tumor growth and induce apoptosis.[10][11] Their ability to target both drug-susceptible and multidrug-resistant cancer cell lines makes them particularly valuable for modern oncology research.[10][11]

Mechanisms of Action

The anticancer effects of oxazoles are not limited to a single pathway but encompass a range of critical cellular targets:

-

Tubulin Polymerization Inhibition: Similar to well-known chemotherapeutics, certain oxazoles bind to tubulin, disrupting microtubule dynamics. This interference halts the cell cycle and ultimately triggers programmed cell death (apoptosis).[10][12]

-

Protein Kinase Inhibition: Many oxazoles function as inhibitors of protein kinases, enzymes that control essential cellular processes like growth and division.[10][12] For instance, Mubritinib is a known tyrosine kinase inhibitor built around an oxazole core.[5]

-

STAT3 and G-quadruplex Targeting: Oxazole derivatives have shown the ability to inhibit novel targets such as Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell survival and proliferation, and G-quadruplex DNA structures.[10][12]

-

Other Targets: The scope of anticancer activity also includes the inhibition of DNA topoisomerase enzymes, histone deacetylases (HDAC), and various other proteins involved in cancer progression.[10][12]

Caption: Oxazole derivatives can inhibit key signaling pathways like JAK/STAT3.

In Vitro Anticancer Activity Data

The potency of oxazole derivatives is often quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit a biological process by 50%.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Mubritinib | Breast (BT474) | 0.045 | [1] |

| Combretastatin A-4 Analogue | Colon (HT-29) | 0.003 | [1] |

| Trisubstituted Oxazole 1 | Prostate (PC-3) | 0.0030 | [1] |

| Trisubstituted Oxazole 2 | Epidermoid (A431) | 0.0026 | [1] |

| Oxazole-based Schiff Base 4c | Breast (MCF-7) | 80-100 µg/mL | [13] |

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell viability. It relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

Causality: The amount of purple formazan produced is directly proportional to the number of viable cells, allowing for a quantitative determination of a compound's cytotoxic effect.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the oxazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents.[14] Oxazole derivatives have demonstrated significant potential, exhibiting both antibacterial and antifungal activities.[9][15] The substitution pattern on the oxazole ring plays a critical role in determining the spectrum and potency of its antimicrobial effects.[9][15]

In Vitro Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Type | Target Microorganism | MIC Range | Reference |

| 1,3-Oxazole Derivatives | S. aureus, E. coli, B. subtilis | Comparable to Ampicillin | [9] |

| Benzo[d]oxazoles | Various Fungal Strains | Superior to 5-Flucytosine | [9] |

| 1,3-Oxazole-Based Sulfones | C. albicans | 14 µg/mL | [14] |

| Bisoxazoles | Gram-positive & Gram-negative bacteria | Comparable to standards | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and quantitative method for determining the MIC of an antimicrobial agent against bacteria or fungi.

Self-Validation: The protocol's integrity is ensured by including a growth control (microorganism in broth, no compound) to confirm microbial viability and a sterility control (broth only) to check for contamination.

Methodology:

-

Compound Preparation: Prepare a stock solution of the oxazole compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Also, prepare a positive control well (broth + inoculum) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the oxazole compound at which there is no visible growth.

Anti-inflammatory Activity

Inflammation is a protective biological response, but chronic inflammation is implicated in numerous diseases.[16] Oxazole derivatives have been identified as potent anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs) like Oxaprozin.[5][7]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model used to evaluate the acute anti-inflammatory activity of pharmacological compounds.[16][17]

Causality: Carrageenan is a non-antigenic phlogistic agent that induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Methodology:

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Divide the animals into groups: a control group (vehicle only), a standard group (e.g., Indomethacin), and test groups receiving different doses of the oxazole derivative. Administer the compounds orally or intraperitoneally 1 hour before inducing inflammation.

-

Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement Over Time: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema for the standard and test groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

| Compound | Time (hour) | % Inhibition of Edema | Reference |

| Derivative A | 4 | 35.38% | [16] |

| Derivative A1 | 4 | 28.67% | [16] |

| Indomethacin (Standard) | 4 | 45.86% | [16] |

Structure-Activity Relationship (SAR) Insights

The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[18]

-

Positions C2, C4, and C5: These three positions are key points for chemical modification to modulate pharmacological actions.[7]

-

Aryl Substituents: The inclusion of phenyl, methoxyphenyl, or halogen-substituted phenyl groups often leads to a marked improvement in anticancer and anti-inflammatory efficacy.[7]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups can enhance the biological effectiveness of the scaffold.[7]

Caption: Key positions for substitution on the oxazole ring to modulate activity.

Conclusion and Future Directions

The oxazole scaffold is a cornerstone of modern medicinal chemistry, providing a foundation for developing novel therapeutics with a wide range of biological activities.[1][3] The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has revealed potent lead compounds and elucidated key mechanisms of action. Future research will likely focus on optimizing the pharmacokinetic profiles of these derivatives, exploring their potential as antiviral agents, and developing multi-target drugs that leverage the scaffold's versatility.[2] The integration of computational docking studies with robust synthetic chemistry and rigorous biological evaluation will continue to drive the discovery of the next generation of oxazole-based medicines.[13]

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). PubMed. Available at: [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (n.d.). Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Available at: [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical and Pharmaceutical Research. Available at: [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Available at: [Link]

-

Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026). PubMed. Available at: [Link]

-

In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. (2022). MDPI. Available at: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. Available at: [Link]

-

Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (n.d.). PubMed. Available at: [Link]

-

Review of Antimicrobial Activity of Oxazole. (2022). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. (2019). Organic & Biomolecular Chemistry. Available at: [Link]

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Journal of Cardiovascular Disease Research. Available at: [Link]

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed. Available at: [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. Available at: [Link]

-

Synthesis and biological evaluation of oxazole derivatives as T-type calcium channel blockers. (2010). PubMed. Available at: [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI. Available at: [Link]

-

Oxazole-Based Molecules in Anti-viral Drug Development. (2025). International Journal of Pharmaceutical research and Applications. Available at: [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022). ResearchGate. Available at: [Link]

-

Oxazole-Based Compounds As Anticancer Agents. (2019). Ingenta Connect. Available at: [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). PubMed. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. ijmpr.in [ijmpr.in]

- 4. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Oxazole-Based Molecules: Recent Advances on Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. iajps.com [iajps.com]

- 16. jddtonline.info [jddtonline.info]

- 17. jddtonline.info [jddtonline.info]

- 18. tandfonline.com [tandfonline.com]

The Emerging Therapeutic Landscape of Carbothioamide Derivatives: A Technical Guide to Unlocking Novel Drug Targets

The carbothioamide moiety, a versatile sulfur-containing isostere of the amide group, has garnered significant attention in medicinal chemistry for its ability to modulate a wide array of biological processes. This technical guide provides an in-depth exploration of the potential therapeutic targets of carbothioamide derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to serve as a cornerstone for the rational design and development of next-generation therapeutics.

The Carbothioamide Scaffold: A Privileged Motif in Drug Discovery

The unique physicochemical properties of the carbothioamide group, including its hydrogen bonding capacity, lipophilicity, and ability to coordinate with metal ions, contribute to its diverse pharmacological profile.[1] This scaffold is present in a multitude of synthetic compounds exhibiting a broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[1] The structural versatility of carbothioamide derivatives allows for fine-tuning of their biological activity through targeted chemical modifications, making them an attractive starting point for the development of novel therapeutic agents.

Anticancer Therapeutic Targets

Carbothioamide derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.

Enzyme Inhibition in Oncology

A significant number of carbothioamide derivatives exert their anticancer effects through the inhibition of key enzymes involved in cancer progression.

-

VEGFR-2 Kinase: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[2] Certain hydrazine-1-carbothioamide derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase, with activity comparable to the standard drug sorafenib.[2][3] These compounds induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[2]

-

Tubulin Polymerization: The microtubule network, composed of tubulin polymers, is essential for cell division, making it an attractive target for anticancer therapy.[4][5] Sulfonamide-functionalized pyridine carbothioamides have been shown to inhibit tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics.[4][5] This leads to mitotic arrest and subsequent cell death in cancer cells.[4]

-

Carbonic Anhydrase II (CA II) and 15-Lipoxygenase (15-LOX): Some hydrazine-1-carbothioamide derivatives have demonstrated dual inhibitory activity against carbonic anhydrase II (CA II) and 15-lipoxygenase (15-LOX).[6] CA II is involved in pH regulation and is often overexpressed in tumors, while 15-LOX plays a role in inflammation and cell proliferation.[6] The dual inhibition of these enzymes presents a multi-pronged approach to cancer therapy.

-

Epidermal Growth Factor Receptor (EGFR) Kinase: Pyrazole-linked pyrazoline derivatives with a carbothioamide tail have been investigated as potential EGFR kinase inhibitors, a well-established target in cancer therapy.[7]

Induction of Apoptosis and DNA Interaction

Beyond enzyme inhibition, carbothioamide-based compounds can trigger programmed cell death and interfere with DNA integrity.

-

Apoptosis Induction: Carbothioamide-based pyrazoline analogs have been shown to induce apoptosis in various cancer cell lines, including lung (A549) and cervical (HeLa) cancer cells.[8][9][10][11] These compounds exhibit cytotoxicity against cancer cells while showing lower toxicity towards normal cells.[8][9][11]

-

DNA Binding: Some anticancer carbothioamide derivatives are believed to exert their cytotoxic effects through non-covalent interactions with DNA.[9][10][11] This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.

Table 1: Anticancer Activity of Selected Carbothioamide Derivatives

| Compound Class | Target | Cancer Cell Line | IC50/EC50 | Reference |

| Hydrazine-1-carbothioamide | VEGFR-2 | HeLa | Comparable to Sorafenib | [2] |

| Pyridine Carbothioamide | Tubulin | PC-3 | 1.1 µM - 1.4 µM | [4][5] |

| Hydrazine-1-carbothioamide | CA II | - | 0.13 µM | [6] |

| Hydrazine-1-carbothioamide | 15-LOX | - | 0.14 µM | [6] |

| Carbothioamide/Carboxamide-based Pyrazoline | - | A549 | 13.49 µM | [8][9][11] |

| Carbothioamide/Carboxamide-based Pyrazoline | - | HeLa | 17.52 µM | [8][9][11] |

Antimicrobial Therapeutic Targets

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Carbothioamide derivatives have demonstrated significant potential in combating a wide range of pathogens.

Antibacterial Activity

Carbothioamide derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]

-

Targeting Bacterial Cell Integrity: Pyrrole-coupled carbothioamide derivatives have been identified as potent agents against Methicillin-resistant Staphylococcus aureus (MRSA).[13] The proposed mechanism involves damage to the bacterial cell membrane, leading to leakage of cellular contents and inhibition of bacterial respiration.[13]

-

Broad-Spectrum Activity: Various carbothioamide derivatives, including those with indole and adamantyl moieties, have exhibited significant activity against strains like S. aureus, E. coli, and B. subtilis.[12][14]

Antifungal Activity

Invasive fungal infections pose a serious threat, and carbothioamide derivatives are being explored as a new class of antifungal agents.

-

Disruption of Iron Homeostasis: Pyrazolone-carbothioamide derivatives have shown potent antifungal activity against Candida glabrata and Cryptococcus neoformans.[15] Their mechanism of action involves disrupting fungal iron homeostasis, leading to the accumulation of reactive oxygen species and subsequent oxidative stress.[15]

-

Broad-Spectrum Antifungal Effects: Indole derivatives containing a carbothioamide moiety have demonstrated good antifungal activity, particularly against C. krusei.[14]

Table 2: Antimicrobial Activity of Selected Carbothioamide Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative | C. albicans, C. krusei | 3.125 - 50 | [14] |

| Pyrrole-coupled carbothioamide | MRSA | 18 | [13] |

| Pyrazolone-carbothioamide | Candida glabrata | 0.00012 | [15] |

| Pyrazolone-carbothioamide | Cryptococcus neoformans | 0.00012 | [15] |

Other Potential Therapeutic Targets

The therapeutic potential of carbothioamide derivatives extends beyond cancer and infectious diseases.

-

Monoamine Oxidase (MAO) Inhibition: Pyrazolobenzothiazine-based carbothioamides have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[16] These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease.[16]

-

Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition: Oxoindolin hydrazine carbothioamide derivatives have been shown to be potent and selective inhibitors of various NTPDase isoforms (NTPDase1, -2, and -3).[17] NTPDases play a role in regulating extracellular nucleotide levels and are implicated in various physiological and pathological processes, including insulin secretion.[17]

-

Anti-inflammatory Activity: Pyridine carbothioamide analogs have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and nitric oxide synthase.[18]

-

Antiviral Activity: Adamantane-containing carbothioamide derivatives have been explored for their antiviral potential, building upon the known antiviral activity of adamantane-based drugs.[12]

Experimental Protocols for Target Validation

The validation of therapeutic targets is a critical step in the drug discovery process. The following are examples of key experimental workflows.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the carbothioamide derivatives and a standard drug (e.g., Staurosporine) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[8][9][10][11]

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and the test compound or a reference inhibitor (e.g., colchicine).

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time, which corresponds to the extent of tubulin polymerization.

-

IC50 Determination: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is determined.[4]

Visualizing a Key Anticancer Mechanism: VEGFR-2 Inhibition

Caption: Inhibition of VEGFR-2 signaling by carbothioamide derivatives.

Experimental Workflow for Anticancer Drug Screening

Caption: A typical workflow for the discovery of anticancer carbothioamide derivatives.

Conclusion and Future Directions

Carbothioamide derivatives represent a highly versatile and promising class of compounds with the potential to address a wide range of unmet medical needs. Their ability to interact with a diverse set of biological targets, coupled with their synthetic tractability, makes them an exciting area for future drug discovery efforts. Further exploration of their mechanisms of action, optimization of their pharmacokinetic properties, and evaluation in preclinical and clinical studies will be crucial in translating the therapeutic potential of these compounds into novel medicines. The continued application of rational drug design principles, guided by a deep understanding of their structure-activity relationships, will undoubtedly pave the way for the development of next-generation carbothioamide-based drugs.

References

-

Al-Omar, M. A. (2010). Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. Molecules, 15(11), 8011-8024. [Link]

-

Iqbal, J., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules, 27(24), 8723. [Link]

-